molecular formula C13H18FNO3S B3016075 N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1286732-56-6

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B3016075
CAS No.: 1286732-56-6
M. Wt: 287.35
InChI Key: TWJBGILXPUMOLB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluoro group at position 4, a methyl group at position 3, and a 2-cyclopropyl-2-hydroxypropyl side chain. This compound’s structure combines aromatic sulfonamide functionality with a cyclopropyl-hydroxyalkyl moiety, which may confer unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and steric effects from the cyclopropane ring.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-9-7-11(5-6-12(9)14)19(17,18)15-8-13(2,16)10-3-4-10/h5-7,10,15-16H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJBGILXPUMOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Hydroxypropyl Group Addition: The hydroxypropyl group is usually added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonamide Derivatives with Fluorinated Aromatic Rings

Compound 1 : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (CAS 27791147118-37-4, )

  • Structural Similarities : Contains a fluorinated aromatic ring and sulfonamide group.
  • Key Differences : The pyrimidine ring and isopropyl substituent introduce greater steric bulk compared to the simpler benzenesulfonamide core of the target compound. The formyl group may enhance reactivity in nucleophilic environments.
  • Functional Implications : Pyrimidine-based sulfonamides often exhibit improved binding affinity in kinase inhibitors due to planar aromaticity, but reduced solubility compared to hydroxypropyl-substituted analogs .

Compound 2 : 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9, )

  • Structural Similarities : Fluorinated aromatic system and methyl substitution.
  • The oxadiazole ring may enhance metabolic stability.
  • Functional Implications : Carboxamides with oxadiazole substituents are often explored for antimicrobial activity, whereas sulfonamides are more commonly associated with enzyme inhibition .

Cyclopropyl-Containing Analogs

Compound 3: N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (CAS 874401-04-4, )

  • Structural Similarities : Cyclopropyl group and fluorinated aromatic system.
  • Key Differences: Acetamide backbone instead of sulfonamide; phenoxy group introduces ether linkages.
  • However, the absence of a sulfonamide may limit interactions with anion-binding enzyme pockets .

Hydroxyalkyl-Substituted Sulfonamides

Compound 4 : N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 27790257933-82-7, )

  • Structural Similarities : Sulfonamide group and substituted aromatic ring.
  • Key Differences : Chloroacetyl group replaces the hydroxypropyl-cyclopropyl chain, introducing electrophilic reactivity.
  • Functional Implications : Chloroacetyl derivatives are prone to nucleophilic substitution, which may limit stability in biological systems compared to the hydroxypropyl group’s inertness .

Comparative Data Table

Property/Feature Target Compound Compound 1 (CAS 27791147118-37-4) Compound 3 (CAS 874401-04-4)
Core Structure Benzenesulfonamide Pyrimidine-sulfonamide Acetamide
Fluorine Position 4-fluoro 4-fluoro (phenyl) 2-fluoro (phenyl)
Key Substituent 2-cyclopropyl-2-hydroxypropyl 6-isopropyl, 5-formyl Phenoxyethyl
Solubility (Predicted) Moderate (hydroxyl group) Low (bulky pyrimidine) Low (lipophilic acetamide)
Potential Applications Enzyme inhibition, antimicrobial Kinase inhibition Receptor modulation
Reference

Research Findings and Implications

  • Bioactivity : The target compound’s hydroxypropyl-cyclopropyl chain may improve solubility and membrane permeability compared to analogs like Compound 1, which has a rigid pyrimidine core .
  • Metabolic Stability: The cyclopropyl group in the target compound and Compound 3 could reduce oxidative metabolism, enhancing plasma half-life relative to non-cyclopropyl analogs .
  • SAR Insights : Fluorine at position 4 (target compound) vs. position 2 (Compound 3) may influence electronic effects on the aromatic ring, altering binding to hydrophobic enzyme pockets.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13H16FNO3S
  • Molecular Weight : 287.34 g/mol
  • Functional Groups : Sulfonamide, Fluoro, Hydroxy, Cyclopropyl

Research indicates that compounds similar to this compound often exhibit their biological activity through the inhibition of key enzymes involved in cellular processes. These compounds may target:

  • Carbonic Anhydrase : Inhibiting this enzyme can affect tumor growth and proliferation.
  • Matrix Metalloproteinases (MMPs) : These are crucial in cancer metastasis; inhibition may prevent the spread of tumors.

Antitumor Activity

Several studies have evaluated the antitumor potential of sulfonamide derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
U87MG (Glioblastoma)3.8
A549 (Lung Cancer)6.1

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Inhibition Studies : The compound was tested against various bacterial strains, showing effective inhibition of growth at concentrations ranging from 1 to 10 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa8

Case Studies

  • Cytotoxicity in Glioblastoma Models : A study involving animal models treated with this compound showed a reduction in tumor size and increased survival rates compared to control groups.
  • Synergistic Effects with Other Anticancer Agents : Research indicated that when combined with standard chemotherapeutics like doxorubicin, this compound enhanced the overall cytotoxic effect on cancer cells, suggesting potential for combination therapies.

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